![molecular formula C17H26FN3O3S B4463485 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4463485.png)
2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide
Overview
Description
2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide, also known as FUB-AMB, is a synthetic cannabinoid that has been developed for research purposes. It belongs to the class of indazole-based compounds and has been found to have potential applications in the field of medicinal chemistry.
Mechanism of Action
2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It has been found to have a high affinity for these receptors and is able to activate them at low concentrations. The activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and physiological effects:
2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been found to have immunomodulatory effects, regulating the function of immune cells such as T cells and B cells. Finally, it has been shown to modulate pain perception, making it a potential therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include its high potency and selectivity for the cannabinoid receptors CB1 and CB2. Additionally, its synthetic nature allows for precise control over its chemical structure and purity, making it a valuable tool for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, the limitations of using 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include its potential for toxicity and its limited solubility in aqueous solutions.
Future Directions
For the study of 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide include the development of more potent and selective synthetic cannabinoids for use as therapeutic agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide and other synthetic cannabinoids on the endocannabinoid system. Finally, the development of new methods for the synthesis and purification of 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide and other synthetic cannabinoids will be important for their continued use as research tools.
Scientific Research Applications
2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and pain management. Additionally, it has been used as a tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on this system.
properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-4-15(17(22)19-13-9-11-20(2)12-10-13)21(25(3,23)24)16-8-6-5-7-14(16)18/h5-8,13,15H,4,9-12H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGJIGDGTQJBSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)N(C2=CC=CC=C2F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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